
H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH is a peptide sequence composed of the amino acids histidine, serine, lysine, leucine, glutamine, and alanine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the histidine or serine residues, leading to the formation of oxo-histidine or oxo-serine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
Peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules or as models for studying peptide chemistry.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating diseases, such as using peptide-based drugs.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action for peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to the desired biological effect. For example, some peptides may bind to cell surface receptors, initiating a signaling cascade that results in a therapeutic outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A similar peptide sequence with different amino acids.
H-Gly-Ser-Ser-Phe-Leu-Ser-Pro-Glu-His-Gln-Arg-Val-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg: Another peptide with a different sequence but similar structural properties.
Uniqueness
The uniqueness of H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH lies in its specific amino acid sequence, which determines its unique biological activity and potential therapeutic applications. The presence of certain amino acids, such as histidine and lysine, can significantly influence the peptide’s properties and interactions with molecular targets.
Propriétés
Numéro CAS |
500895-71-6 |
|---|---|
Formule moléculaire |
C35H60N12O13 |
Poids moléculaire |
856.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C35H60N12O13/c1-17(2)10-23(31(55)43-22(7-8-27(38)51)30(54)46-24(13-48)32(56)41-18(3)35(59)60)44-29(53)21(6-4-5-9-36)42-33(57)26(15-50)47-34(58)25(14-49)45-28(52)20(37)11-19-12-39-16-40-19/h12,16-18,20-26,48-50H,4-11,13-15,36-37H2,1-3H3,(H2,38,51)(H,39,40)(H,41,56)(H,42,57)(H,43,55)(H,44,53)(H,45,52)(H,46,54)(H,47,58)(H,59,60)/t18-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
FRZGALIHEMGXNG-MCKDWDGJSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


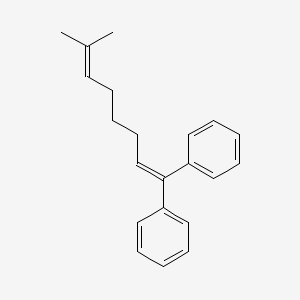
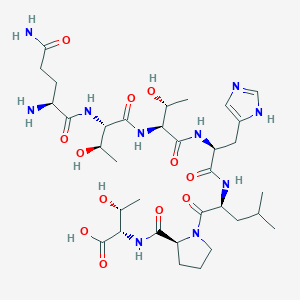
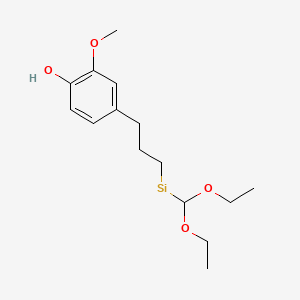
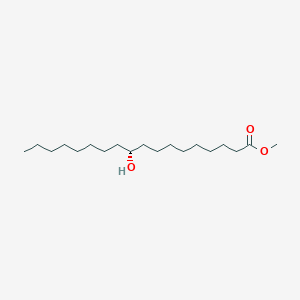
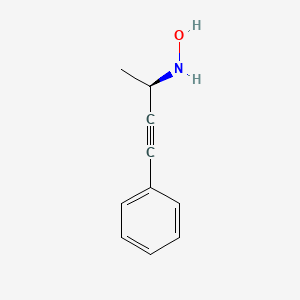
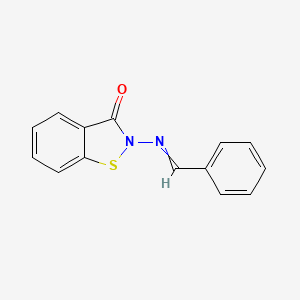
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
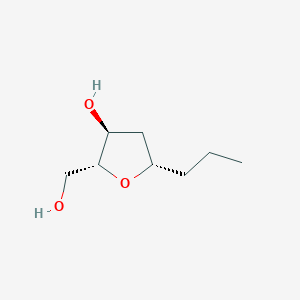
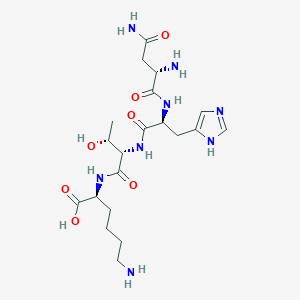
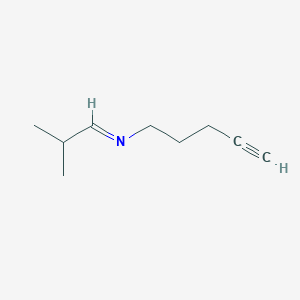
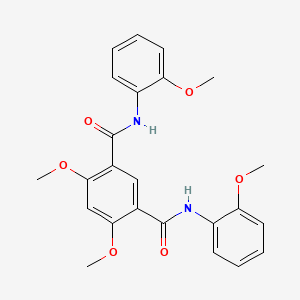


![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)
